molecular formula C10H21N3O B3233478 2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide CAS No. 1353945-07-9

2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Cat. No. B3233478
CAS RN: 1353945-07-9
M. Wt: 199.29 g/mol
InChI Key: XREDZAXVIXZFQG-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as 'AMPA' and is a member of the piperidine class of compounds. The following paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of AMPA.

Mechanism of Action

AMPA exerts its pharmacological effects by binding to the mu-opioid receptor and the nociceptin receptor. The binding of AMPA to these receptors results in the activation of downstream signaling pathways, leading to the modulation of pain and inflammation. Additionally, AMPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AMPA has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been demonstrated to possess neuroprotective properties, which may be attributed to its ability to inhibit oxidative stress and inflammation. Additionally, AMPA has been shown to have a positive effect on cognitive function, making it a potential candidate for the treatment of cognitive impairments associated with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMPA in lab experiments is its high potency and selectivity. This allows for the precise modulation of pain and inflammation without affecting other physiological processes. However, the synthesis of AMPA is a complex and time-consuming process, which may limit its use in large-scale experiments. Additionally, the high cost of AMPA may also be a limiting factor for its use in lab experiments.

Future Directions

There are several potential future directions for the study of AMPA. One area of interest is the development of new drugs based on the structure of AMPA. These drugs could be used to treat a variety of diseases, including pain, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of AMPA and its effects on various physiological processes. Finally, the development of new synthesis methods for AMPA could make it more accessible for use in lab experiments and drug development.

Scientific Research Applications

AMPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs. AMPA has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12-5-3-4-9(7-12)8-13(2)10(14)6-11/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDZAXVIXZFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173257
Record name Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

CAS RN

1353945-07-9
Record name Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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